1-(5-Bromo-2-methoxyphenyl)cyclopropane-1-carbonitrile
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Overview
Description
1-(5-Bromo-2-methoxyphenyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C11H10BrNO and a molecular weight of 252.11 g/mol . This compound is characterized by a cyclopropane ring attached to a brominated methoxyphenyl group and a nitrile group. It is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 1-(5-Bromo-2-methoxyphenyl)cyclopropane-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzaldehyde and cyclopropane-1-carbonitrile.
Reaction Conditions: A common method involves the use of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production: Industrial-scale production may involve optimized reaction conditions to increase yield and purity, such as the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(5-Bromo-2-methoxyphenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, such as using palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Common Reagents and Conditions: Typical reagents include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like lithium aluminum hydride (LiAlH4).
Major Products: The major products depend on the specific reaction conditions but can include substituted phenylcyclopropanes, carboxylic acids, and amines.
Scientific Research Applications
1-(5-Bromo-2-methoxyphenyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(5-Bromo-2-methoxyphenyl)cyclopropane-1-carbonitrile can be compared with other similar compounds:
Properties
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)cyclopropane-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-14-10-3-2-8(12)6-9(10)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGMEUYHZKVHIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2(CC2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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